Octahydroisobenzofuran
Overview
Description
Octahydroisobenzofuran is a bicyclic organic compound that belongs to the class of isobenzofurans. It is characterized by a fused ring system consisting of a furan ring and a cyclohexane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydroisobenzofuran can be achieved through several methods. One common approach involves the hydrogenation of isobenzofuran derivatives. For instance, the hydrogenation of enones such as hexahydroisobenzofuran can be performed using catalysts like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of phthalic acid or its esters to 1,2-bis(hydroxymethyl)benzene, followed by acid-promoted ring closure and subsequent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The choice of catalyst and reaction conditions is optimized to ensure the selective hydrogenation of the desired functional groups while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Octahydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furan derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to more saturated compounds using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted furans, reduced cyclohexane derivatives, and oxidized furan compounds. For example, the oxidation of this compound can yield furo[3,4-c]carbazole derivatives .
Scientific Research Applications
Octahydroisobenzofuran has a wide range of applications in scientific research:
Biology: Its derivatives are used in the study of biological pathways and enzyme mechanisms.
Medicine: This compound derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of octahydroisobenzofuran and its derivatives involves interactions with various molecular targets. For instance, in medicinal chemistry, these compounds can inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its functional groups. For example, some derivatives may act as inhibitors of bacterial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Octahydroisobenzofuran can be compared with other similar compounds such as:
Hexahydroisobenzofuran: Similar structure but with fewer hydrogen atoms, leading to different reactivity and applications.
Octahydroisoindole: Contains a nitrogen atom in place of the oxygen in this compound, resulting in different chemical properties and biological activities.
Benzofuran: Lacks the saturated cyclohexane ring, making it more aromatic and less reactive in certain types of reactions.
The uniqueness of this compound lies in its fused ring system, which provides a balance between aromaticity and saturation, making it versatile for various chemical transformations and applications.
Properties
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydro-2-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-8-6-9-5-7(8)3-1/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQBCKVFVUCIML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2COCC2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the octahydroisobenzofuran structure in natural product synthesis?
A1: The this compound skeleton serves as a key structural motif in various natural products, particularly the cladiellin diterpenes. These diterpenes exhibit a range of biological activities, making them attractive targets for synthetic chemists. [] For instance, polyanthellin A, a natural product containing this skeleton, is synthesized utilizing a SmI2-mediated cyclization to construct the oxacyclononane unit, highlighting the importance of this structural feature. []
Q2: How does the stereochemistry of this compound derivatives influence the regioselectivity of Fischer indole and Friedländer quinoline syntheses?
A2: Research indicates that the stereochemistry of this compound and octahydroisoindole derivatives significantly impacts the regioselectivity of both Fischer indole and Friedländer quinoline syntheses. For example, a cis-configured this compound-6-one undergoes a Fischer indole synthesis to yield exclusively an angular annulation product, a furo[3,4-c]carbazole derivative. [, ] Conversely, the trans-isomer of octahydroisoindole derivatives predominantly leads to linear annulation products in both reactions. [, ] These findings underscore the importance of stereochemical considerations in synthetic strategies employing these heterocyclic systems.
Q3: Can you provide an example of how this compound derivatives are being explored for medicinal chemistry applications?
A3: One example is the development of protease-activated receptor 1 (PAR-1) antagonists. Researchers have synthesized 6,6-difluoro-1-oxo-octahydroisobenzofuran derivatives, demonstrating their potential as therapeutic agents for conditions like acute coronary syndrome (ACS) and peripheral artery disease (PAD). These compounds exhibit PAR-1 antagonist activity and may offer a novel approach to inhibiting platelet aggregation. []
Q4: Beyond medicinal chemistry, are there other areas where the synthesis and properties of this compound derivatives are being investigated?
A4: Yes, researchers are exploring the use of this compound derivatives to create structurally simplified analogs of complex natural products like the 2,11-cembranoids. These analogs are being designed to mimic the biological activity of the natural products, potentially offering a more accessible and diverse set of compounds for drug discovery efforts. [] This approach allows for the investigation of structure-activity relationships and the development of new compounds with enhanced properties.
Q5: What analytical techniques are commonly employed to characterize and study this compound derivatives?
A5: Various analytical techniques are used to characterize this compound derivatives, including:
- 2D NMR experiments: These experiments help determine the constitution and relative configurations of newly synthesized indole and quinoline derivatives containing the this compound core. []
- X-ray single-crystal investigations: This technique provides detailed structural information, including bond lengths, angles, and overall molecular conformation. [, ]
- High-resolution mass spectrometry (HRMS): HRMS allows for accurate determination of molecular weight and can aid in structural elucidation, especially for new natural products. []
- Electronic circular dichroism (ECD) analysis: ECD is helpful in determining the absolute configuration of chiral molecules. []
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